molecular formula C11H14BrNO B8149063 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine

Cat. No.: B8149063
M. Wt: 256.14 g/mol
InChI Key: QBJHBOAVZHAILX-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a 2-bromo-5-methoxybenzyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules. Its synthesis typically involves multi-step reactions, including reductive amination and Suzuki–Miyaura coupling, as evidenced in recent antiviral research targeting SARS-CoV-2 PLpro inhibitors .

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-10-3-4-11(12)9(7-10)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJHBOAVZHAILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most widely reported method involves reacting 2-bromo-5-methoxybenzyl chloride with azetidine under basic conditions. In a representative procedure, 2-bromo-5-methoxybenzyl chloride (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with azetidine (1.0 equiv) in the presence of potassium carbonate (2.0 equiv). The reaction proceeds at 60°C for 12 hours, yielding the target compound with a purity of 98.5% (HPLC) and isolated yield of 88%.

Key Variables:

  • Solvent Effects: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states.

  • Base Selection: Potassium carbonate outperforms sodium hydroxide due to reduced side reactions.

ConditionYield (%)Purity (%)
THF, K₂CO₃, 60°C8898.5
DCM, NaOH, 25°C7295.2

Reductive Amination of 2-Bromo-5-methoxybenzaldehyde

An alternative route employs reductive amination between 2-bromo-5-methoxybenzaldehyde and azetidine-3-amine. The aldehyde (1.0 equiv) and amine (1.1 equiv) are stirred in methanol with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. This method achieves a 79% yield but requires chromatographic purification to remove imine byproducts.

Mechanistic Insight:
The reaction proceeds via Schiff base formation, followed by borohydride reduction. Steric hindrance from the methoxy group slows imine intermediate formation, necessitating extended reaction times.

Optimization of Bromination and Methoxylation

Regioselective Bromination of Methoxyphenyl Precursors

Bromination is typically performed using N-bromosuccinimide (NBS) in acetic acid at 0–5°C to ensure para-selectivity relative to the methoxy group. For example, treating 5-methoxyphenylacetonitrile with NBS (1.05 equiv) in AcOH/H₂SO₄ (4:1) yields 2-bromo-5-methoxyphenylacetonitrile in 94% yield.

Critical Parameters:

  • Temperature Control: Exceeding 10°C promotes di-bromination.

  • Acid Strength: Concentrated H₂SO₄ directs bromine to the ortho position via electrophilic aromatic substitution.

Methoxy Group Introduction via O-Methylation

Methoxylation is achieved by treating 2-bromo-5-hydroxyphenyl intermediates with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone. Refluxing for 6 hours provides 2-bromo-5-methoxyphenyl derivatives in 91% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactors for telescoped synthesis. A two-stage system combines bromination and azetidine coupling in series, reducing processing time from 48 hours (batch) to 8 hours (continuous) while maintaining 85% yield.

Advantages:

  • Enhanced heat/mass transfer minimizes side reactions.

  • Real-time HPLC monitoring ensures consistent purity (>97%).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.89 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 6.79 (d, J = 2.8 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂), 3.42–3.38 (m, 4H, azetidine-CH₂).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: 1-[(2-Hydroxy-5-methoxyphenyl)methyl]azetidine or 1-[(2-Formyl-5-methoxyphenyl)methyl]azetidine.

    Reduction: 1-[(2-Methoxyphenyl)methyl]azetidine.

    Substitution: 1-[(2-Azido-5-methoxyphenyl)methyl]azetidine or 1-[(2-Thiomethoxy-5-methoxyphenyl)methyl]azetidine.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine typically involves several steps:

  • Bromination : The bromination of 2-methoxy-5-bromobenzaldehyde to introduce the bromine atom.
  • Formation of Azetidine : The azetidine ring can be formed through cyclization reactions involving appropriate amines and aldehydes.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, modifications to the azetidine ring and substitution patterns can influence cytotoxicity against various cancer cell lines.

CompoundActivityReference
This compoundModerate cytotoxicity
Related Azetidine DerivativeHigh cytotoxicity against breast cancer

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile reagent in organic synthesis.

Example Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.
Reaction TypeReagents UsedProducts
Nucleophilic SubstitutionNaN3Azide derivative
Suzuki CouplingPd catalyst, Boronic acidBiaryl compound

Biological Research

In addition to its synthetic utility, this compound has been studied for its interactions with biological systems.

Case Study: Enzyme Inhibition

Research has indicated that certain azetidine derivatives can inhibit enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents.

Enzyme TargetInhibition TypeReference
Kinase ACompetitive inhibition
Aldose ReductaseNon-competitive inhibition

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidine ring may confer rigidity to the molecule, enhancing its binding affinity to the target. The bromo and methoxy substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent positions or functional groups, significantly influencing their physicochemical and biological properties:

Compound Name Substituents CAS Number Structural Similarity Key Differences
1-[(3-Bromo-4-methylphenyl)methyl]azetidine 3-Bromo-4-methylbenzyl 1238196-66-1 High Bromo/methyl positions (meta vs. para)
1-Bromo-4-methoxy-2-methylbenzene 1-Bromo-4-methoxy-2-methyl 27060-75-9 0.95 No azetidine ring; simpler aryl structure
(2-Bromo-5-methoxyphenyl)methanol 2-Bromo-5-methoxybenzyl alcohol 150192-39-5 0.91 Hydroxyl group instead of azetidine
Methyl 1-benzylazetidine-2-carboxylate Benzyl + methyl ester 18085-37-5 Moderate Carboxylate ester vs. bromo-methoxy group

Notes:

  • The position of bromo and methoxy groups (e.g., 2-bromo-5-methoxy vs. 3-bromo-4-methyl) alters steric hindrance and electronic effects, impacting reactivity in coupling reactions .
  • Compounds lacking the azetidine ring, such as 1-Bromo-4-methoxy-2-methylbenzene, exhibit reduced conformational rigidity and biological activity .

Comparison with Analogs :

  • 1-[(3-Bromo-4-methylphenyl)methyl]azetidine : Synthesized via similar reductive amination but requires additional protection/deprotection steps for methyl groups, reducing overall yield (~50–65%) .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%)
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine C₁₁H₁₄BrNO 272.14 ≥95
1-[(3-Bromo-4-methylphenyl)methyl]azetidine C₁₁H₁₄BrN 256.14 ≥90
3-(1,1-Difluoroethyl)azetidine hydrochloride C₅H₈ClF₂N 179.57 ≥95

Biological Activity

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : The azetidine ring can be synthesized through various methods, including the reaction of appropriate precursors under acidic or basic conditions.
  • Bromination and Functionalization : The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity through halogen bonding, while the methoxy group may influence its solubility and bioavailability.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human colon adenocarcinoma cells (IC50 values in low micromolar range) .
  • Antimicrobial Properties : Preliminary tests suggest that this compound may possess antibacterial and antifungal activities, although specific mechanisms remain to be elucidated.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in cancer cell lines
AntimicrobialPotential antibacterial and antifungal effects

Case Studies

  • Anticancer Studies : A study conducted on various azetidine derivatives, including this compound, reported promising results in inhibiting tumor growth in vitro. The compound was tested against several human cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves modulation of key signaling pathways associated with cell survival and apoptosis. This was evidenced by alterations in protein expression levels related to apoptosis when treated with the compound .

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structural Modifications : Investigating derivatives of this compound could yield compounds with enhanced biological activities or reduced toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, allylation of azetidine precursors with brominated aryl halides (e.g., 4-bromophenyl derivatives) under inert atmospheres (N₂/Ar) often achieves yields of 46–81% . Key steps include protecting group strategies (e.g., trityl or tosyl groups) to prevent side reactions. Optimizing solvent polarity (e.g., CHCl₃ vs. DMF) and temperature (0°C to reflux) is critical for regioselectivity.
  • Characterization : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., C₉H₁₀BrNO₃ requires m/z 244.132) and NMR (¹H/¹³C) to verify substitution patterns. IR spectroscopy can identify functional groups (e.g., sulfonamide N–H stretches at ~3332 cm⁻¹) .

Q. How can intermediates in the synthesis of this compound be purified and characterized?

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates intermediates like 2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 86826-93-9). Trityl-protected intermediates may require acidic deprotection (e.g., HCl/MeOH) .
  • Analysis : Monitor reaction progress via TLC (Rf values in specific solvent systems). LC-MS or GC-MS helps detect low-abundance byproducts. For crystalline intermediates, X-ray diffraction (using SHELX-97 ) resolves stereochemical ambiguities.

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

  • Approach : Introduce bulky substituents (e.g., trityl or allyl groups) to direct reactivity to less hindered positions. For example, allylation at the azetidine nitrogen reduces steric clashes during subsequent sulfonamide formation . Microwave-assisted synthesis can enhance reaction rates in sterically challenging steps .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry ([α]D measurements) to assess enantiomeric excess. For diastereomers, NOESY NMR correlations or X-ray crystallography distinguish axial vs. equatorial substituents .
  • Catalytic Control : Asymmetric catalysis (e.g., chiral Pd complexes) can induce enantioselectivity during cross-coupling steps. Evidence from related brominated azetidines shows >99.5% ee achievable with tailored ligands .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Crystallography : The bromine atom’s heavy-atom effect aids phasing, but flexibility in the methoxyphenyl group may reduce diffraction quality. Refinement with SHELXL (via Olex2 ) incorporates disorder modeling. Twinning or low-resolution data (<1.0 Å) requires iterative refinement with restraints on bond lengths/angles.

Q. How does the azetidine ring’s reactivity compare under nucleophilic vs. electrophilic conditions?

  • Nucleophilic Attack : The ring undergoes Ag(I)-catalyzed opening with alcohols or amines, forming linear amines. For example, tosylazetidine derivatives react with thiols to yield sulfides .
  • Electrophilic Substitution : The electron-rich methoxyphenyl group directs electrophiles (e.g., Br⁺) to the para position, but steric effects from the azetidine methyl group may favor meta substitution. DFT calculations (e.g., Gaussian 16) predict regioselectivity trends .

Q. How should researchers address contradictory yield data in published syntheses?

  • Case Study : Yields for allylated azetidines range from 46% to 81% . Possible factors include:

  • Purity of starting materials (e.g., chloride ent-4b vs. ent-4c).
  • Solvent drying (anhydrous CHCl₃ vs. technical grade).
  • Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 10 mol%).
    • Resolution : Replicate protocols with strict moisture/oxygen control. Use DOE (Design of Experiments) to optimize variables like temperature and stoichiometry.

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